2H-Tetrazole,5'-azobis[2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole,5’-azobis[2-ethyl-] is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the tetrazole family, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole,5’-azobis[2-ethyl-] typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly process. Other methods include the use of triethyl orthoformate and sodium azide, as well as alcohols and aldehydes .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a more efficient manner . This method is advantageous due to its shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole,5’-azobis[2-ethyl-] undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced tetrazole derivatives.
Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, to form various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and iodine . Reaction conditions often involve aqueous environments or the use of organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions are typically substituted tetrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2H-Tetrazole,5’-azobis[2-ethyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Tetrazole,5’-azobis[2-ethyl-] involves its ability to stabilize negative charges through electron delocalization. This property makes it an effective ligand in coordination chemistry and a useful bioisostere in medicinal chemistry . The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and coordination chemistry.
5-Substituted Tetrazoles: These compounds are widely used as bioisosteres for carboxylic acids and have applications in drug design.
Uniqueness
2H-Tetrazole,5’-azobis[2-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
74999-25-0 |
---|---|
Molecular Formula |
C6H10N10 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
(E)-bis(2-ethyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C6H10N10/c1-3-15-11-5(9-13-15)7-8-6-10-14-16(4-2)12-6/h3-4H2,1-2H3/b8-7+ |
InChI Key |
MNHJSIZTXHAUIC-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1N=C(N=N1)/N=N/C2=NN(N=N2)CC |
Canonical SMILES |
CCN1N=C(N=N1)N=NC2=NN(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.